Urea, 1-(2-adamantyl)-3-methyl-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon that is known for its stability and rigidity. The incorporation of the adamantane moiety into various compounds often imparts unique physical and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- typically involves the functionalization of the adamantane core. One common method is the nitration of 1-(2-adamantyl)-3-methylurea, followed by the introduction of the nitroso group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation reactions. The process would need to be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where functional groups are introduced at specific positions on the adamantane ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents for introducing various functional groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of urea, 1-(2-adamantyl)-3-methyl-3-nitroso- involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The nitroso group can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-adamantyl)-3-methylurea: Lacks the nitroso group but shares the adamantane core.
1-(2-adamantyl)-3-nitroso-urea: Similar structure but without the methyl group.
Adamantane derivatives: Various compounds with the adamantane core but different functional groups.
Uniqueness
Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- is unique due to the combination of the adamantane core with the nitroso and methyl groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other adamantane derivatives.
Properties
CAS No. |
81498-81-9 |
---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(2-adamantyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H19N3O2/c1-15(14-17)12(16)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,16) |
InChI Key |
BVEZXEILYDMZNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1C2CC3CC(C2)CC1C3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.